Indolin-5-ol hydrochloride Indolin-5-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 92818-38-7
VCID: VC8166408
InChI: InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H
SMILES: C1CNC2=C1C=C(C=C2)O.Cl
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol

Indolin-5-ol hydrochloride

CAS No.: 92818-38-7

Cat. No.: VC8166408

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

Indolin-5-ol hydrochloride - 92818-38-7

Specification

CAS No. 92818-38-7
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
IUPAC Name 2,3-dihydro-1H-indol-5-ol;hydrochloride
Standard InChI InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H
Standard InChI Key WIWKCRIYFOSRLN-UHFFFAOYSA-N
SMILES C1CNC2=C1C=C(C=C2)O.Cl
Canonical SMILES C1CNC2=C1C=C(C=C2)O.Cl

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

Indolin-5-ol hydrochloride is a white to yellowish solid at 20°C, with a purity exceeding 95.0% (HPLC) . Key properties include:

PropertyValue/DescriptionSource
CAS Number92818-38-7
Molecular FormulaC₈H₁₀ClNO
Molecular Weight171.62 g/mol
Physical StateSolid
StorageRoom temperature (<15°C)
SolubilitySoluble in DMSO, methanol, and water (with heating/ultrasonication)

The compound’s solubility can be enhanced by heating the solution to 37°C and using ultrasonic agitation .

Structural Features

Indolin-5-ol hydrochloride consists of a 2,3-dihydro-1H-indole core with a hydroxyl group at position 5 and a hydrochloride counterion. Its structure is distinct from its hydrobromide counterpart (CAS 1221257-43-7), which differs only in the halide ion (Br⁻ vs. Cl⁻) .

Synthesis and Preparation

Synthetic Routes

Indolin-5-ol hydrochloride is synthesized via Mannich reaction or acid-catalyzed cyclization pathways:

  • Mannich Reaction:

    • Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione and concentrated sulfuric acid to form intermediates, followed by hydrolysis to yield the free base. Subsequent treatment with HCl generates the hydrochloride salt .

  • Cyclization Methods:

    • Acidic conditions (e.g., HCl) facilitate the formation of the indoline ring from linear precursors, with subsequent functionalization at the 5-position .

Stock Solution Preparation

For laboratory use, stock solutions are prepared as follows :

Mass (mg)1 mM (mL)5 mM (mL)10 mM (mL)
15.8271.1650.583
529.1335.8272.913
1058.26611.6535.827

Pharmacological and Research Applications

Dual 5-LOX/sEH Inhibitors

Indoline-based compounds, such as Compound 73 (IC₅₀: 0.41 ± 0.01 μM for 5-LOX; 0.43 ± 0.10 μM for sEH), show potent anti-inflammatory effects by targeting 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . These inhibitors reduce leukotriene synthesis and enhance epoxyeicosatrienoic acid (EET) levels, respectively.

Cytotoxicity Studies

Derivatives of indolinyl compounds (e.g., 5-phenylisatin derivatives) exhibit cytotoxic activity against cancer cell lines. For example, Compound 1i (IC₅₀: 6.92 ± 0.28 μM against K562 cells) demonstrates moderate cytotoxicity .

Role in Medicinal Chemistry

Indolin-5-ol hydrochloride serves as a building block for synthesizing complex molecules:

  • N-Alkylation: Substitution at the indoline nitrogen enables the creation of disubstituted 1-(indolin-5-yl)methanamines, which are intermediates for pharmacologically active compounds .

  • Suzuki Coupling: Brominated derivatives (e.g., 5-bromoindolin-5-ol) undergo cross-coupling reactions to introduce aromatic substituents, enhancing bioactivity .

Derivatives and Analogues

Salt Forms

Salt FormCAS NumberMolecular WeightKey Difference
Hydrochloride92818-38-7171.62 g/molCl⁻ counterion
Hydrobromide1221257-43-7216.08 g/molBr⁻ counterion

Functionalized Derivatives

  • 1-Methyl-2,3-dihydro-1H-indol-5-ol Hydrobromide:

    • Methyl group at the nitrogen enhances lipophilicity, altering pharmacokinetic properties.

  • 5-Bromoindolin-5-ol:

    • Bromine substitution at position 5 enables further functionalization via Suzuki-Miyaura coupling .

Comparative Analysis

Indolin-5-ol Hydrochloride vs. Hydrobromide

PropertyHydrochlorideHydrobromide
Molecular Weight171.62 g/mol216.08 g/mol
Halide IonCl⁻Br⁻
SolubilityModerate (DMSO, MeOH)Similar to hydrochloride
ApplicationsIntermediates, researchRarely used; niche applications

Future Directions

Research on indolin-5-ol hydrochloride is expanding into:

  • Multitarget Drug Design: Leveraging its indoline core to develop dual inhibitors for inflammation and cancer .

  • Late-Stage Functionalization: Utilizing bromination at C5 to introduce bioactive substituents .

  • Prodrug Development: Exploring salts (e.g., hydrochloride) to enhance solubility and bioavailability.

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